molecular formula C17H14N2O3 B2963370 Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate CAS No. 339020-41-6

Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate

Cat. No.: B2963370
CAS No.: 339020-41-6
M. Wt: 294.31
InChI Key: ALKKAPTXIIYGTJ-UHFFFAOYSA-N
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Description

Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate is a pyridoindole derivative featuring a cyanomethoxy (-OCH2CN) substituent at position 3 and an ethyl carboxylate (-COOEt) group at position 10. The cyanomethoxy group introduces strong electron-withdrawing characteristics, which may influence reactivity, solubility, and pharmacological properties compared to analogs with other substituents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-2-21-17(20)16-13-7-6-12(22-10-8-18)11-15(13)19-9-4-3-5-14(16)19/h3-7,9,11H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKKAPTXIIYGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe final step involves esterification to introduce the ethyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted indole derivatives .

Scientific Research Applications

Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The cyanomethoxy group plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Characteristics

The following table summarizes key structural analogs, their substituents at position 3, and molecular data derived from evidence:

Compound Name (Position 3 Substituent) CAS Number Molecular Formula Molecular Weight Purity Key References
Ethyl 3-[(2-chloro-6-fluorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate 478067-96-8 C₂₂H₁₇ClFNO₃ 397.84 >90%
Ethyl 3-methoxypyrido[1,2-a]indole-10-carboxylate 3034-31-9* C₁₇H₁₆N₂O₃* ~298.3* 99%
Ethyl 3-(2-hydrazino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate 339020-44-9 C₁₇H₁₇N₃O₄ 327.34 N/A
Ethyl 3-{[(4-methoxyphenyl)carbamoyl]methoxy}pyrido[1,2-a]indole-10-carboxylate 478081-16-2 C₂₄H₂₂N₂O₅ 418.44 N/A
Ethyl 3-(2-{2-[(E)-(4-chlorophenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate 339020-49-4 C₂₄H₂₀ClN₃O₄ 449.89 N/A
Ethyl 3-(2-amino-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate 478081-14-0 C₁₇H₁₆N₂O₄ ~328.3 N/A

*Data inferred due to inconsistencies in ; molecular formula and weight estimated based on structural analysis.

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The cyanomethoxy group (-OCH2CN) in the target compound contrasts with electron-donating groups like methoxy (-OCH₃) in CAS 3034-31-7. This difference likely enhances electrophilicity and reduces metabolic stability compared to methoxy analogs . Hydrazine Derivatives: Compounds with hydrazino-2-oxoethoxy (CAS 339020-44-9) or hydrazone-linked groups (CAS 339020-49-4) exhibit polar and hydrogen-bonding capabilities, which may influence solubility and pharmacokinetics .

Synthetic Approaches: Aryne Annulation: highlights challenges in synthesizing pyridoindoles via aryne intermediates, yielding complex mixtures. Nucleophilic Substitution: The chloro-fluoro-benzyloxy analog (CAS 478067-96-8) is synthesized via nucleophilic substitution under mild conditions, suggesting a viable route for similar compounds . Multi-Step Functionalization: Hydrazine-containing analogs (e.g., CAS 339020-49-4) require sequential reactions, including hydrazine coupling and cyclization, indicating synthetic complexity .

Physicochemical and Functional Comparisons

  • Solubility: The cyanomethoxy group’s polarity may improve aqueous solubility compared to lipophilic benzyloxy derivatives (e.g., CAS 478067-96-8) but reduce it relative to hydrazine-based analogs .
  • Stability : Electron-withdrawing groups like -CN could enhance stability against oxidative degradation compared to electron-rich methoxy substituents .

Biological Activity

Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to the pyridoindole family, which has been associated with a variety of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections will delve into the biological activity of this compound, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving nucleophilic substitution reactions. The synthesis often involves the reaction of pyridine derivatives with electrophilic agents, leading to the formation of the pyridoindole structure.

Table 1: Summary of Synthetic Methods

MethodologyReactantsYield (%)Reference
Nucleophilic substitutionPyridine derivative + electrophile53%
Aryne methodologyPyridyl nitrogen + aryne precursor60%

Anticancer Activity

Recent studies have demonstrated that compounds within the pyridoindole family exhibit potent anticancer activity. This compound has shown efficacy against various cancer cell lines, including breast and prostate cancer cells. In vitro assays indicate that this compound can inhibit cell proliferation and induce apoptosis.

Case Study: Anticancer Efficacy

A study evaluated the antiproliferative effects of this compound on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. Results showed an IC50 value of approximately 15 µM for MCF-7 cells and 20 µM for PC-3 cells, indicating significant growth inhibition compared to control groups .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against various pathogens. Preliminary results suggest that it possesses broad-spectrum antimicrobial properties.

Table 2: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

Additional Biological Activities

This compound has also been reported to exhibit antioxidant and anti-inflammatory activities. These properties are crucial in mitigating oxidative stress-related diseases and inflammatory conditions.

The biological activities of this compound are believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound may induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : It activates apoptotic pathways leading to programmed cell death in malignant cells.
  • Antioxidant Activity : The compound scavenges free radicals, reducing oxidative damage in cells.

Q & A

What are the optimized synthetic methodologies for constructing the pyrido[1,2-a]indole core in Ethyl 3-(cyanomethoxy)pyrido[1,2-a]indole-10-carboxylate?

Basic Research Question
The pyrido[1,2-a]indole scaffold can be synthesized via aryne annulation using pyridine-containing Michael acceptors or imines. A one-pot protocol involving the reaction of aldehydes, amines, and aryne precursors under mild conditions yields pyrido[1,2-a]indoles with good regioselectivity (60% yield in optimized cases) . Key steps include nucleophilic attack by the pyridyl nitrogen on the aryne, followed by cyclization via aryl carbanion intermediates. This method avoids isolation of intermediates and tolerates various ester groups . Alternative routes include nucleophilic substitution of hydrogen in triazine precursors followed by aryne-mediated rearrangement to form the bicyclic system .

How can researchers address low yields or regioselectivity issues during cyclization steps?

Advanced Research Question
Regioselectivity challenges arise from competing formation of 2-oxo vs. 4-oxo isomers. Using lithium amide bases during acylation of aminopyridines improves selectivity for the 2-oxo isomer by stabilizing reactive intermediates . For pyridoindoles, substituent positioning critically impacts reactivity: 6-position substituents (e.g., methyl or halogens) may hinder cyclization entirely, while unsubstituted malonates react efficiently . Thermal conditions (e.g., 40–80°C) and solvent polarity adjustments (e.g., CH₃CN for imine reactions) can enhance yields .

Which analytical techniques are most effective for characterizing this compound?

Basic Research Question
Structural confirmation requires multinuclear NMR (¹H, ¹³C, and ³¹P for phosphine-containing analogs) to resolve aromatic proton environments and ester/cyanomethoxy groups . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns . IR spectroscopy identifies carbonyl (C=O, ~1628 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) functional groups . X-ray crystallography is recommended for resolving ambiguous regiochemistry in crystalline derivatives .

What mechanistic insights explain the reactivity of pyridine-containing precursors with arynes?

Advanced Research Question
The proposed mechanism involves aryne insertion into the pyridine ring. The pyridyl nitrogen acts as a nucleophile, attacking the aryne to form a transient carbanion, which undergoes intramolecular cyclization. For imine substrates, a second aryne reaction may occur, yielding arylated amines . Computational studies (not explicitly cited) could further elucidate electronic effects, such as electron-withdrawing substituents (e.g., cyano) stabilizing carbanion intermediates.

How do substituents on the pyridine or indole rings influence biological activity or physicochemical properties?

Advanced Research Question
Substituents at the 3-position (e.g., cyanomethoxy) enhance solubility and hydrogen-bonding potential, which may improve pharmacokinetic profiles . Electron-deficient groups (e.g., esters, nitriles) increase electrophilicity, potentially enhancing binding to biological targets like kinases or GPCRs . However, steric bulk at the 6-position disrupts cyclization, necessitating strategic placement of small substituents (e.g., F, OMe) .

What strategies enable access to novel pyrido[1,2-a]indole derivatives with higher nitrogen content?

Advanced Research Question
Incorporating 1,2,3-triazole or pentafluorophenyl groups via click chemistry or nucleophilic substitution diversifies the scaffold. For example, pentafluorophenyl lithium reacts with triazine precursors, followed by aryne-mediated rearrangement to yield 10-(1H-triazol-1-yl)pyridoindoles . Higher nitrogen content improves ligand efficiency and binding to metalloenzymes .

How can researchers resolve contradictions in reactivity data for pyridoindole malonates?

Advanced Research Question
Discrepancies in malonate reactivity (e.g., unsubstituted vs. 6-substituted derivatives) arise from steric and electronic factors. Steric maps and DFT calculations can model transition states to predict feasibility. Experimental validation via substituent scanning (e.g., replacing ethyl esters with methyl or tert-butyl groups) may reconcile conflicting results . Mixed outcomes in aryne reactions also necessitate screening alternative precursors (e.g., Kobayashi vs. transition-metal-generated arynes) .

What are the applications of pyrido[1,2-a]indoles in medicinal chemistry?

Basic Research Question
Pyridoindoles are explored as kinase inhibitors, antimicrobials, and CNS agents due to their structural resemblance to alkaloids. The ester and nitrile moieties in this compound make it a candidate for prodrug development or covalent inhibitor design . Bioactivity assays should prioritize target classes with known pyridine/indole interactions (e.g., serotonin receptors, topoisomerases) .

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